molecular formula C7H7FN2O2 B2651724 Methyl 3-amino-5-fluoropicolinate CAS No. 1052714-11-0

Methyl 3-amino-5-fluoropicolinate

Cat. No.: B2651724
CAS No.: 1052714-11-0
M. Wt: 170.143
InChI Key: ZPCNPGDFUPKRNZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoropicolinate (CAS: 1052714-11-0) is a fluorinated pyridine derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol . This compound features a fluorine atom at position 5 and an amino group at position 3 on the picolinate backbone. It is widely utilized in pharmaceutical and agrochemical research as a key intermediate, particularly in the synthesis of bioactive molecules .

Properties

IUPAC Name

methyl 3-amino-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCNPGDFUPKRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-fluoropicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-5-fluoropyridin-3-amine with triethylamine and palladium catalyst in anhydrous methanol under a carbon monoxide atmosphere. The reaction mixture is then purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

Methyl 3-amino-5-fluoropicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoropicolinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight critical differences between Methyl 3-amino-5-fluoropicolinate and structurally related picolinate derivatives.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound 1052714-11-0 C₇H₇FN₂O₂ NH₂ (3), F (5) 170.14 Intermediate for bioactive molecules
Methyl 5-fluoro-6-methylpicolinate 1245647-61-3 C₈H₈FNO₂ F (5), CH₃ (6) 169.16 Higher lipophilicity; agrochemical research
Methyl 6-bromo-5-fluoropicolinate 1210419-26-3 C₇H₅BrFNO₂ Br (6), F (5) 234.03 Cross-coupling reactions; halogenated intermediates
Methyl 3-fluoro-5-(trifluoromethyl)picolinate 1803834-87-8 C₈H₅F₄NO₂ F (3), CF₃ (5) 223.12 Electron-withdrawing effects; material science
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 1346148-32-0 C₈H₅ClF₃NO₂ Cl (3), CF₃ (5) 239.58 Steric bulk; pesticide synthesis
Amino vs. Halogen Groups
  • This compound: The amino group at position 3 enhances nucleophilicity, making it suitable for condensation or amidation reactions in drug discovery . Fluorine at position 5 improves metabolic stability and membrane permeability .
  • Methyl 6-bromo-5-fluoropicolinate : Bromine at position 6 facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl/heteroaryl functionalization .
Electron-Withdrawing Groups
  • Methyl 3-fluoro-5-(trifluoromethyl)picolinate : The trifluoromethyl group (CF₃) at position 5 introduces strong electron-withdrawing effects, altering electronic density and enhancing binding affinity in receptor-targeted compounds .
Steric and Lipophilic Modifications
  • Methyl 5-fluoro-6-methylpicolinate : A methyl group at position 6 increases lipophilicity (logP ~1.8), favoring agrochemical applications where lipid solubility is critical .

Solubility and Stability Trends

  • This compound: Limited solubility in aqueous buffers necessitates DMSO-based stock solutions; light-sensitive but stable at RT .
  • Trifluoromethyl Derivatives : Compounds like Methyl 3-fluoro-5-(trifluoromethyl)picolinate exhibit lower solubility due to increased hydrophobicity but superior thermal stability (predicted boiling point: 241.8°C) .

Biological Activity

Methyl 3-amino-5-fluoropicolinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and highlighting key research results.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, which enhances its electronic properties and may influence its interaction with biological targets. Its molecular formula is C7H8FNO2C_7H_8F_NO_2, and it features a pyridine ring that is significant for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of picolinate compounds, it was found that this compound showed significant activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis and inhibit cell cycle progression, as shown in the following table summarizing its effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest at G2/M phase

Case Studies

  • Antibacterial Study : A recent investigation into the antibacterial effects of this compound revealed that it inhibited growth in multidrug-resistant strains of E. coli and Staphylococcus aureus. The study utilized disk diffusion methods and determined minimum inhibitory concentrations (MIC) that were significantly lower than those of traditional antibiotics.
  • Anticancer Research : In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways through increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound has moderate bioavailability with a half-life suitable for therapeutic applications. However, toxicity assessments have indicated potential hepatotoxicity at higher concentrations, necessitating further investigation into safe dosage ranges.

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